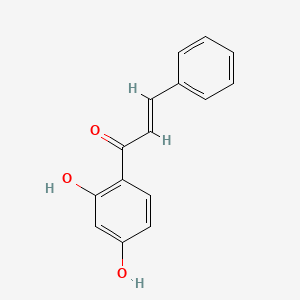

2',4'-Dihydroxychalcone

Description

This compound has been reported in Oxytropis falcata, Flemingia chappar, and other organisms with data available.

RN given refers to (E)-isomer; RN for cpd without isomeric designation not available 6/89; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-10,16,18H/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMSUVHHUVPSOY-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25515-43-9, 1776-30-3 | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dihydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2′,4′-Dihydroxychalcone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7LF69Z68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2',4'-Dihydroxychalcone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxychalcone (B613834) is a naturally occurring chalcone (B49325), a type of flavonoid, that has garnered significant interest in the scientific community due to its diverse biological activities. As a member of the chalcone family, it serves as a precursor in the biosynthesis of other flavonoids in plants. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its isolation, and quantitative data on its yield from various sources.

Natural Sources of this compound

This compound and its derivatives have been isolated from a variety of plant species. The primary and most well-documented sources belong to the Fabaceae (legume) and Myrtaceae families. Additionally, resins from the Dracaena species have been found to contain this compound.

Key plant sources include:

-

Zuccagnia punctata : This South American plant is a prominent source of this compound, where it is considered a main bioactive phytochemical.[1]

-

Flemingia chappar : This species is another reported source of this compound.[2]

-

Oxytropis falcata : This plant has also been identified as containing this compound.[2]

-

Dracaena draco : The resin of this plant, known as "dragon's blood," is a known source of chalcones, including this compound.

-

Syzygium balsameum : While a derivative, 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone, has been isolated from this plant, it indicates the presence of the core this compound scaffold in the genus.[3]

Quantitative Analysis of this compound Yield

The yield of this compound can vary significantly based on the plant source, the part of the plant used, and the extraction and purification methods employed. The following table summarizes the available quantitative data.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Zuccagnia punctata | Fresh Aerial Parts | Hydrodistillation followed by column chromatography | 80 mg from 500 g (0.016% w/w) | [4] |

| Zuccagnia punctata | Leaves | Tincture followed by diethyl ether fractionation and silica (B1680970) gel chromatography | Not specified as a final yield, but identified as a major antifungal constituent. | [5] |

| Syzygium balsameum | Leaves | Ethyl acetate (B1210297) extraction and silica gel column chromatography | 40 mg of 2',4'-dihydroxy-3',5'-dimethyl-6'-methoxychalcone from a 126 mg fraction (initial plant weight not specified) | [3] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by chromatographic purification. Below is a detailed protocol based on the successful isolation from Zuccagnia punctata.

Protocol 1: Isolation of this compound from Zuccagnia punctata

This protocol is adapted from the methodology described for the isolation of chalcones from Zuccagnia punctata.[4]

1. Plant Material and Extraction:

- Fresh aerial parts (500 g) of Zuccagnia punctata are subjected to hydrodistillation for 2 hours using a Clevenger-type apparatus to remove essential oils.[4]

- The plant material is then air-dried and pulverized.

- The powdered plant material is extracted with a suitable organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol.

2. Fractionation:

- The crude extract is concentrated under reduced pressure.

- The resulting residue is then subjected to fractionation. A common method is to dissolve the extract in a methanol-water mixture and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

3. Chromatographic Purification:

- The fraction enriched with this compound (often the methanolic or ethyl acetate fraction) is subjected to column chromatography.

- A representative sample of the bioactive fraction is percolated through a Sephadex LH-20 column (46 cm length x 2 cm diameter).[4]

- The column is equilibrated and eluted with a solvent system of Hexane/Methanol/Chloroform (2:1:1).[4]

- Fractions are collected and monitored by Thin Layer Chromatography (TLC).

- Fractions containing the pure compound are combined and the solvent is evaporated to yield pure this compound.[4]

4. Structure Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Visualizing Key Processes

To aid in the understanding of the isolation process and the biosynthetic origins of this compound, the following diagrams are provided.

Conclusion

This compound is a valuable natural product with a range of potential applications in drug development. Its isolation from natural sources, particularly Zuccagnia punctata, is well-documented, providing a solid foundation for further research. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working on the isolation, characterization, and application of this promising compound. Further investigation into other potential plant sources and optimization of isolation techniques could lead to an increased availability of this compound for preclinical and clinical studies.

References

Synthesis of 2',4'-Dihydroxychalcone via Claisen-Schmidt Condensation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2',4'-dihydroxychalcone (B613834), a valuable scaffold in medicinal chemistry, through the Claisen-Schmidt condensation. The document details the underlying chemical principles, offers step-by-step experimental protocols for both base- and acid-catalyzed reactions, and presents a compilation of quantitative data for the characterization of the final product. Included are visual representations of the reaction mechanism and a general experimental workflow to facilitate a deeper understanding and practical application of the synthesis process.

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds within the flavonoid family. Their versatile biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make them attractive targets for drug discovery and development. The synthesis of chalcone (B49325) derivatives is a key area of research for exploring structure-activity relationships. The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. This guide focuses on the synthesis of this compound, a key intermediate for various biologically active molecules.

Reaction Principle: The Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction that forms a carbon-carbon bond between an enolate ion (from an acetophenone) and a carbonyl carbon (from an aldehyde). The subsequent dehydration of the aldol (B89426) addition product yields the thermodynamically stable α,β-unsaturated ketone, the chalcone.

Base-Catalyzed Mechanism

In the presence of a strong base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), the reaction proceeds through the following steps:

-

Enolate Formation: The base abstracts an acidic α-proton from the 2',4'-dihydroxyacetophenone (B118725) to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025).

-

Aldol Addition: An aldol addition product (a β-hydroxy ketone) is formed.

-

Dehydration: The aldol product readily undergoes base-catalyzed dehydration to yield the final chalcone.[1]

Acid-Catalyzed Mechanism

Alternatively, an acid catalyst, such as a mixture of thionyl chloride (SOCl₂) and ethanol (B145695) which generates HCl in situ, can be employed.[2] The reaction in an acidic medium also leads to the formation of the chalcone through an aldol-type condensation followed by dehydration.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol is a general and widely used method for the synthesis of this compound.

Materials:

-

2',4'-Dihydroxyacetophenone

-

Benzaldehyde

-

Ethanol or Methanol (B129727)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Dilute Hydrochloric Acid (HCl)

-

Crushed Ice

-

Deionized Water

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve one equivalent of 2',4'-dihydroxyacetophenone in a suitable volume of ethanol with stirring.

-

Aldehyde Addition: To the stirred solution, add one equivalent of benzaldehyde.

-

Catalyst Addition: Slowly add a 40-50% (w/v) aqueous solution of KOH or NaOH dropwise to the reaction mixture at room temperature. A color change is typically observed.

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, pour the mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of approximately 2-3.

-

Precipitation and Filtration: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol or methanol to obtain pure this compound.

-

Drying: Dry the purified crystals in a desiccator.

Protocol 2: Acid-Catalyzed Aldol Condensation

This protocol offers an alternative method using an acid catalyst.[2]

Materials:

-

2',4'-Dihydroxyacetophenone

-

Benzaldehyde

-

Absolute Ethanol

-

Thionyl Chloride (SOCl₂)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a stirred mixture of 2',4'-dihydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (5 ml).[2]

-

Catalyst Addition: Add thionyl chloride (0.05 ml) dropwise to the reaction mixture and continue stirring for two hours at room temperature.[2]

-

Reaction: Allow the reaction mixture to stand for 12 hours.[2]

-

Precipitation: Precipitate the product by adding water to the reaction mixture.[2]

-

Filtration and Washing: Filter the product, wash it with cold ethanol, and allow it to dry.[2]

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [3] |

| Molecular Weight | 240.25 g/mol | [3] |

| Melting Point | 142-143 °C | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (300 MHz, DMSO-d6) | δ 6.40–7.47 (m, 3H, -C₆H₃), 7.68 (d, 1H, J= 15 Hz, =CH), 7.21–7.39 (m, 5H, -C₆H₅), 7.78 (d, 1H, J= 15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH) | [5] |

| ¹³C NMR (DMSO-d6) | 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4 | [5][6] |

| IR (KBr, cm⁻¹) | ~3318 (O-H stretch), ~1643 (C=O stretch, conjugated) | [5] |

| Mass Spec. (m/z) | [M+1]⁺ 241 | [5] |

Visualizations

Reaction Mechanism

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Conclusion

The Claisen-Schmidt condensation remains a highly effective and versatile method for the synthesis of this compound. Both base- and acid-catalyzed protocols provide reliable routes to this important synthetic intermediate. The detailed experimental procedures and comprehensive characterization data provided in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the synthesis and further investigation of novel chalcone-based therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. jocpr.com [jocpr.com]

- 3. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 25515-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. spectrabase.com [spectrabase.com]

Acid-catalyzed aldol condensation for 2',4'-dihydroxychalcone synthesis

An In-depth Technical Guide to the Acid-Catalyzed Aldol (B89426) Condensation for 2',4'-Dihydroxychalcone (B613834) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are pivotal precursors in flavonoid biosynthesis and represent a privileged scaffold in medicinal chemistry.[1][2][3] Their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties, make them valuable targets for synthetic chemists.[4][5] This guide provides a comprehensive overview of the acid-catalyzed aldol condensation (specifically, the Claisen-Schmidt condensation) for the synthesis of this compound. It includes a detailed reaction mechanism, experimental protocols, quantitative data, and the biological context of the synthesized compound.

Reaction Mechanism: Acid-Catalyzed Aldol Condensation

The acid-catalyzed synthesis of chalcones proceeds via an enol-mediated mechanism.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the acetophenone (B1666503) derivative (2',4'-dihydroxyacetophenone), which facilitates its tautomerization to the more stable enol form. This enol then acts as the nucleophile, attacking the protonated carbonyl carbon of the benzaldehyde (B42025). The subsequent aldol addition product readily undergoes acid-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone (B49325).[6] This dehydration step is often spontaneous under acidic conditions.[6]

Caption: Acid-catalyzed aldol condensation mechanism for chalcone synthesis.

Experimental Protocols

A notable method for the acid-catalyzed synthesis of 2',4'-dihydroxy substituted chalcones involves the in-situ generation of HCl from the reaction of thionyl chloride (SOCl₂) with absolute ethanol (B145695).[5] This approach provides a convenient alternative to using gaseous HCl.[5]

Protocol: Synthesis of 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one (B7797603) (this compound) [5]

-

Reactant Preparation: In a suitable flask, dissolve 2,4-dihydroxyacetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol (5 ml).

-

Catalyst Addition: To the stirred mixture, add thionyl chloride (0.05 ml) dropwise at room temperature. The reaction of SOCl₂ with ethanol generates HCl, which catalyzes the condensation.[5]

-

Reaction: Continue stirring the reaction mixture for two hours at room temperature.

-

Incubation: Allow the reaction mixture to stand for 12 hours to ensure completion.[5]

-

Precipitation & Workup: Pour the reaction mixture into water to precipitate the crude product.[5]

-

Filtration and Washing: Collect the solid product by filtration. Wash the precipitate with cold ethanol.[5]

-

Drying and Purification: Dry the collected solid. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to obtain pure this compound.[4]

Caption: General workflow for the synthesis of this compound.

Quantitative Data

Physicochemical and Spectroscopic Data

The synthesized this compound is characterized by its physical properties and various spectroscopic techniques to confirm its structure.[7]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₃ | [8] |

| Molecular Weight | 240.25 g/mol | [8] |

| Melting Point | 80.2–80.4 °C | [7] |

| Appearance | Yellow solid | [7] |

| ¹H NMR (300 MHz, DMSO-d₆), δ (ppm) | 6.40–7.47 (m, 3H, -C₆H₃), 7.21–7.39 (m, 5H, -C₆H₅), 7.68 (d, 1H, J=15 Hz, =CH), 7.78 (d, 1H, J=15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH) | [7] |

| ¹³C NMR (300 MHz, DMSO-d₆), δ (ppm) | 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4 | [7] |

| IR (KBr), ν (cm⁻¹) | 3318 (O-H stretch), 1643 (C=O stretch) | [7] |

| Mass Spec (m/z) | [M+1]⁺ 241 | [7] |

Synthesis Yields

The yields of chalcone synthesis can vary depending on the specific substrates and reaction conditions.

| Reactants | Catalyst | Yield | Reference |

| 2',4'-dihydroxyacetophenone, Benzaldehyde | HCl (from deprotection step) | 82.5% | [7] |

| 2,4-dihydroxyacetophenone, 2-chlorobenzaldehyde | SOCl₂ / EtOH | Good to Excellent | [5] |

| 2,4-dihydroxyacetophenone, 4-hydroxybenzaldehyde | SOCl₂ / EtOH | Good to Excellent | [5] |

| 2',4'-dihydroxyacetophenone, 3-bromobenzaldehyde | HCl (from deprotection step) | 73% (for 3-Bromo derivative) | [7] |

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their wide range of pharmacological activities, including antidepressant, antimicrobial, and antineoplastic effects.[9][10] Chalcones derived from 2',4'-dihydroxyacetophenone have been shown to modulate various signaling pathways implicated in diseases like cancer and inflammation.[4] For instance, certain derivatives have been noted to inhibit key cellular signaling pathways such as PI3K/AKT and NF-κB, which are critical in cell survival, proliferation, and inflammatory responses.[4]

Caption: Inhibition of PI3K/AKT and NF-κB pathways by chalcone derivatives.

Conclusion

The acid-catalyzed aldol condensation is an effective and straightforward method for the synthesis of this compound.[5] The use of an in-situ generated acid catalyst like HCl from SOCl₂ and ethanol offers a practical approach, leading to good to excellent yields.[5] The resulting compound serves as a valuable scaffold for developing novel therapeutic agents due to its significant biological activities and its ability to modulate critical cellular signaling pathways. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers engaged in the synthesis and application of chalcones in medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. m.youtube.com [m.youtube.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 2',4'-Dihydroxychalcone: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive spectroscopic characterization of 2',4'-Dihydroxychalcone, a flavonoid building block with significant interest in pharmacological research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a naturally occurring chalcone, a class of compounds that are precursors to flavonoids and isoflavonoids. Its chemical structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, makes it a versatile scaffold for the synthesis of various biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, quality control, and the rational design of novel therapeutic agents.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in structured tables for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 13.55 | s | - | 2'-OH |

| 10.50 | s | - | 4'-OH |

| 8.10 | d | 8.8 | H-6' |

| 7.85 | d | 15.6 | H-β |

| 7.70 | d | 15.6 | H-α |

| 7.65 - 7.50 | m | - | H-2, H-3, H-4, H-5, H-6 |

| 6.40 | dd | 8.8, 2.4 | H-5' |

| 6.30 | d | 2.4 | H-3' |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 192.1 | C=O |

| 165.2 | C-2' |

| 164.7 | C-4' |

| 144.5 | C-β |

| 135.0 | C-1 |

| 132.9 | C-6' |

| 130.5 | C-4 |

| 129.2 | C-2, C-6 |

| 128.8 | C-3, C-5 |

| 121.5 | C-α |

| 113.8 | C-1' |

| 108.5 | C-5' |

| 103.2 | C-3' |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretching (phenolic) |

| 1635 | Strong | C=O stretching (α,β-unsaturated ketone) |

| 1605 | Strong | C=C stretching (aromatic) |

| 1575 | Medium | C=C stretching (alkenyl) |

| 1250 | Strong | C-O stretching (phenol) |

| 830 | Strong | C-H bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 240.26 g/mol ), the electron ionization (EI) mass spectrum would typically show the following major fragments.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 240 | High | [M]⁺ (Molecular ion) |

| 239 | Moderate | [M-H]⁺ |

| 163 | Moderate | [M - C₆H₅]⁺ (Loss of phenyl group) |

| 136 | High | Retro-Diels-Alder fragmentation fragment |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 s.

-

Acquisition Time: 4.0 s.

-

Spectral Width: -2 to 16 ppm.

-

-

Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096.

-

Relaxation Delay: 2.0 s.

-

Acquisition Time: 1.5 s.

-

Spectral Width: -10 to 220 ppm.

-

-

Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Data Acquisition:

-

Instrument: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 50-500 amu.

-

Scan Speed: 1 scan/s.

-

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions. The fragmentation pattern is interpreted to confirm the structure of the compound.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

References

A Comprehensive Technical Guide to 2',4'-Dihydroxychalcone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxychalcone (B613834) is a naturally occurring chalcone, a class of compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] This technical guide provides an in-depth overview of the physical, chemical, and biological properties of this compound, including its spectral characteristics, synthesis methods, and known physiological effects. The information is compiled from various scientific sources to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound, with the chemical formula C15H12O3, is a yellow to orange solid compound.[2] Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C15H12O3 | [3] |

| Molecular Weight | 240.25 g/mol | [3][4] |

| CAS Number | 25515-43-9 | [4] |

| Melting Point | 142-143 °C | [3] |

| 80.2-80.4 °C | [5] | |

| Boiling Point (Predicted) | 453.5 ± 38.0 °C | [3] |

| Density (Predicted) | 1.286 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 7.42 ± 0.35 | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6][7] |

Note on Melting Point Discrepancy: The significant difference in reported melting points (142-143 °C vs. 80.2-80.4 °C) may be attributable to different polymorphic forms of the compound or variations in experimental conditions and purity of the samples. Researchers should be mindful of this discrepancy and consider characterization of their specific sample.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

1.1.1. NMR Spectroscopy

-

¹H NMR (300 MHz, DMSO-d6, TMS): δ 6.40–7.47 (m, 3H, -C6H3), 7.68 (d, 1H, J= 15 Hz, =CH), 7.21–7.39 (m, 5H, -C6H5), 7.78 (d, 1H, J= 15 Hz, =CH), 10.54 (s, 1H, -OH), 12.57 (s, 1H, -OH).[5]

-

¹³C NMR (DMSO-d6, 300 MHz): 103.4, 106.4, 114.8, 117.1, 124.8, 127.7, 128.6, 131.3, 132.6, 134.8, 136.2, 141.2, 154.3, 166.5, 183.4.[5]

1.1.2. Infrared (IR) Spectroscopy

-

IR (KBr) cm⁻¹: 3318 (O-H stretch), 1643 (C=O stretch, conjugated).[5] A representative spectrum is also expected to show bands around 1580 cm⁻¹ (C=C aromatic and alkene stretch).[1]

1.1.3. Mass Spectrometry

-

MS (m/z): [M+1]⁺ 241.[5] The fragmentation pattern in mass spectrometry can provide further structural confirmation. A proposed fragmentation pathway suggests characteristic losses that can be analyzed to identify the molecule.[8]

Synthesis of this compound

The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation.[1] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Benzaldehyde

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Beakers

-

Filtration apparatus

Procedure:

-

Preparation of Reactants: In a round-bottom flask, dissolve 1.0 equivalent of 2',4'-dihydroxyacetophenone in a suitable amount of ethanol with stirring.[1]

-

Addition of Aldehyde: To the stirred ethanolic solution of the acetophenone, add 1.0 equivalent of benzaldehyde.[1]

-

Preparation of Catalyst Solution: In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH or NaOH.[1]

-

Catalyst Addition: Slowly add the aqueous KOH/NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.[1]

-

Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.[1]

-

Precipitation: Pour the reaction mixture into ice-water and acidify to a pH of 2–3 with 1 M HCl to precipitate the product.[5]

-

Isolation and Purification: Filter the resulting solid, wash it with cold water, and then with cold ethanol.[9] The crude product can be further purified by recrystallization from ethanol.[5]

Diagram of the Synthesis Workflow:

Biological Activities and Signaling Pathways

This compound has been reported to possess a range of biological activities, making it a molecule of interest for drug discovery.

Antidepressant Activity

Several derivatives of this compound have been synthesized and evaluated for their antidepressant effects.[5][10] In preclinical studies using the forced swimming test in mice, certain derivatives significantly reduced immobility time, suggesting potential antidepressant properties.[5][10] The proposed mechanism may involve the 5-hydroxytryptamine (5-HT) and norepinephrine (B1679862) (NE) nervous systems.[10]

Antimicrobial and Antifungal Activity

This compound has demonstrated both antibacterial and antifungal properties. It exhibits synergistic effects against E. coli when combined with nalidixic acid by increasing membrane permeability.[2][7] Furthermore, it has been identified as an inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stress response and virulence of fungal pathogens like Aspergillus fumigatus.[11][12] Inhibition of the Hsp90-calcineurin pathway by this compound leads to a reduction in fungal growth and pigmentation.[11]

Diagram of the Hsp90-Calcineurin Inhibition Pathway:

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for assessing the antifungal activity of this compound.

Materials:

-

This compound stock solution (in DMSO)

-

Fungal strain (e.g., Aspergillus fumigatus)

-

RPMI-1640 medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Fungal Inoculum: Grow the fungal strain on an appropriate agar (B569324) medium. Harvest conidia and suspend them in sterile saline. Adjust the concentration to a final inoculum size of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI-1640 medium.

-

Serial Dilution: Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

-

Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a drug-free control (inoculum only) and a sterility control (medium only).

-

Incubation: Incubate the plates at 35°C for 48-72 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the drug-free control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Conclusion

This compound is a versatile molecule with a well-defined chemical structure and a range of interesting biological activities. Its straightforward synthesis via the Claisen-Schmidt condensation makes it an accessible compound for further research and development. The data presented in this guide, including its physicochemical properties, spectroscopic data, and biological activities, provide a solid foundation for scientists and researchers exploring its potential applications in medicine and other fields. Further investigation into its mechanisms of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 25515-43-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C15H12O3 | CID 5376979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. This compound | 1776-30-3 [chemicalbook.com]

- 7. This compound | CAS:1776-30-3 | Manufacturer ChemFaces [chemfaces.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis of 2,4-dihydroxychalcone derivatives as potential antidepressant effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | HSP | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 2',4'-Dihydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the crystal structure and X-ray diffraction analysis of 2',4'-dihydroxychalcone (B613834), a flavonoid compound of significant interest in medicinal chemistry. Chalcones, characterized by their open-chain α,β-unsaturated ketone system, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents.

Crystallographic Data and Structure Refinement

The crystal structure of the analogue, (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate, was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂O₄·H₂O |

| Formula Weight | 274.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.489 (2) |

| b (Å) | 9.5903 (17) |

| c (Å) | 12.498 (2) |

| β (°) | 103.649 (3) |

| Volume (ų) | 1338.2 (4) |

| Z | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

| Crystal Size (mm) | 0.12 × 0.10 × 0.10 |

| Reflections Collected | 2625 |

| R [F² > 2σ(F²)] | 0.057 |

| wR(F²) | 0.144 |

Data obtained from the crystallographic study of (E)-1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one monohydrate.[1][2]

The molecule features two benzene (B151609) rings that are not coplanar, exhibiting a dihedral angle of 7.24 (16)°.[1][2] A notable feature is the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2'-position and the carbonyl oxygen atom.[1][2] The crystal packing is further stabilized by a network of intermolecular hydrogen bonds involving the hydroxyl groups, the carbonyl group, and the water molecule of crystallization, leading to a three-dimensional supramolecular assembly.[1][2]

Experimental Protocols

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound and its derivatives is commonly achieved through the Claisen-Schmidt condensation reaction.[3] This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).

Materials:

-

Benzaldehyde (or a substituted benzaldehyde)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Ethanol (B145695) or Methanol

-

Hydrochloric acid (HCl), dilute

-

Distilled water

Procedure:

-

Dissolve 2',4'-dihydroxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add an aqueous solution of NaOH or KOH.

-

Stir the mixture at room temperature for approximately 15 minutes.

-

Add benzaldehyde (1 equivalent) dropwise to the reaction mixture while stirring.

-

Continue stirring the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.

-

The precipitated crude product is collected by vacuum filtration and washed with cold water until the filtrate is neutral.[3]

-

The crude chalcone (B49325) is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure crystals suitable for X-ray diffraction analysis.[3]

Caption: A flowchart of the synthesis and crystallization process.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the general steps for the determination of a crystal structure using a single-crystal X-ray diffractometer.

Instrumentation:

-

Single-crystal X-ray diffractometer (e.g., Bruker APEX II CCD)

-

X-ray source (e.g., Mo Kα radiation)

-

Goniometer

-

Detector

-

Low-temperature device (optional)

Procedure:

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected. This typically involves rotating the crystal and collecting a series of diffraction images at different orientations. For the analogue, data was collected at 298 K.[1]

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental diffraction data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.[1] The refinement for the analogue was performed to a final R-value of 0.057.[1]

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to modulate several key signaling pathways implicated in various diseases, including cancer and inflammation.

PI3K/Akt Signaling Pathway

Some chalcone derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

Caption: Inhibition of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. Chalcones have been found to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[3]

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the crystal structure and X-ray diffraction analysis of this compound, using a closely related analogue as a representative model. The presented crystallographic data, experimental protocols, and insights into relevant biological signaling pathways offer a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. A thorough understanding of the three-dimensional structure of this compound is a critical step towards harnessing its full therapeutic potential. Further studies to obtain the specific crystal structure of this compound are encouraged to refine our understanding of its unique solid-state properties.

References

Biosynthesis of 2',4'-Dihydroxychalcone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxychalcone (B613834) is a natural product belonging to the flavonoid family, a diverse group of plant secondary metabolites with a wide range of biological activities. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound in plants. It details the core enzymatic reactions, substrate specificities, and relevant experimental protocols for the characterization of this pathway. The information presented herein is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery seeking to understand and manipulate the production of this bioactive compound.

Introduction

Chalcones are the central precursors for the biosynthesis of all flavonoids, a major class of plant polyphenols. Their basic structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The substitution pattern of these rings gives rise to a vast array of chalcone (B49325) derivatives with diverse biological functions, including roles in plant defense, pigmentation, and human health. This compound, a member of this family, has been isolated from various plant species, including Oxytropis falcata and Flemingia chappar.[1] This document elucidates the intricate enzymatic machinery responsible for its synthesis in plants.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway. This pathway converts the aromatic amino acid L-phenylalanine into a variety of important plant compounds. The formation of the chalcone backbone is catalyzed by a series of enzymes, with Chalcone Synthase (CHS) playing the pivotal role in the final condensation step. While the general pathway leading to the common naringenin (B18129) chalcone (2',4',6',4-tetrahydroxychalcone) is well-established, the synthesis of this compound likely involves alternative substrates or specific enzyme isoforms. A plausible pathway, drawing parallels with the biosynthesis of the structurally similar isoliquiritigenin (B1662430) (4,2',4'-trihydroxychalcone), is presented below.[2][3][4]

Phenylpropanoid Pathway: The Precursor Supply

The initial steps of the pathway provide the C6-C3 phenylpropanoid unit that forms the B-ring and the three-carbon bridge of the chalcone.

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.[5] Some PAL enzymes, particularly in grasses, also exhibit tyrosine ammonia-lyase (TAL) activity, directly converting L-tyrosine to p-coumaric acid.[1][6][7]

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H hydroxylates trans-cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A (CoA) in an ATP-dependent reaction, forming p-coumaroyl-CoA.[8] 4CL enzymes exist as multiple isoforms with varying substrate specificities, which is a key regulatory point in determining the type of flavonoid produced.[9][10] It is hypothesized that a specific 4CL isoform may activate a dihydroxycinnamic acid precursor to channel metabolites towards the synthesis of this compound, although direct evidence is currently limited.

The Crucial Role of Chalcone Synthase (CHS)

Chalcone Synthase is a type III polyketide synthase and the first committed enzyme in flavonoid biosynthesis. It catalyzes a decarboxylative condensation reaction between a starter CoA-ester and three molecules of malonyl-CoA to form the C15 chalcone backbone.

The biosynthesis of this compound necessitates a deviation from the canonical pathway leading to naringenin chalcone. This can occur through the utilization of an alternative starter molecule by CHS. Research has shown that some CHS enzymes exhibit broad substrate specificity and can accept starter molecules other than p-coumaroyl-CoA, such as benzoyl-CoA.[11][12] The formation of this compound could therefore proceed via the condensation of a dihydroxybenzoyl-CoA starter molecule with three molecules of malonyl-CoA. The origin of such a dihydroxybenzoyl-CoA in plants is an area of ongoing research.

Quantitative Data

Understanding the kinetic properties of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and for predicting pathway flux. While specific kinetic data for the enzymes directly leading to this compound are scarce, data from related pathways and enzymes with broad substrate specificities provide valuable insights.

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 1.6 - 10 | Varies | Varies | [13][14] |

| Malonyl-CoA | 5 - 50 | Varies | Varies | [13][14] | |

| 4-Coumarate-CoA Ligase (4CL) | 4-Coumaric acid | 10 - 200 | Varies | Varies | [9][15] |

| Caffeic acid | 20 - 300 | Varies | Varies | [9][15] | |

| Ferulic acid | 30 - 500 | Varies | Varies | [9][15] | |

| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | Varies | Varies | [1][6] |

| L-Tyrosine (for bifunctional PAL/TAL) | 180 | Varies | Varies | [7] |

Note: Vmax and kcat values are highly dependent on the specific enzyme isoform, plant species, and assay conditions. The values presented are indicative ranges from the literature.

Experimental Protocols

Expression and Purification of Recombinant Chalcone Synthase

Objective: To produce and purify active CHS for in vitro characterization.

Methodology:

-

Gene Cloning and Expression Vector Construction: The coding sequence of the target CHS gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

-

Heterologous Expression in E. coli: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of LB medium. Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) by the addition of IPTG. Cells are typically grown at a lower temperature (e.g., 18-25 °C) overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The crude lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The target CHS is then eluted with a high concentration of imidazole.

-

Purity Assessment and Storage: The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled, dialyzed against a storage buffer, and stored at -80 °C.

Chalcone Synthase Enzyme Assay (Spectrophotometric)

Objective: To determine the enzymatic activity of CHS by monitoring the formation of the chalcone product.

Methodology:

-

Reaction Mixture:

-

100 mM Potassium phosphate (B84403) buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

50 µM Starter-CoA (e.g., p-coumaroyl-CoA or a hypothesized alternative)

-

150 µM Malonyl-CoA

-

Purified CHS enzyme (1-5 µg)

-

Final volume: 200 µL

-

-

Assay Procedure: a. Pre-incubate the reaction mixture (without malonyl-CoA) at 30 °C for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Monitor the increase in absorbance at a wavelength specific to the chalcone product (e.g., ~370 nm for naringenin chalcone) for a set period using a spectrophotometer. The absorbance maximum for this compound should be determined empirically. d. Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of the product.

Analysis of this compound in Plant Tissues by HPLC

Objective: To extract and quantify this compound from plant material.

Methodology:

-

Sample Preparation: a. Lyophilize fresh plant tissue and grind to a fine powder.

-

Extraction: a. Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent (e.g., 80% methanol) using sonication or vortexing. b. Centrifuge the extract to pellet cell debris. c. Collect the supernatant and filter through a 0.22 µm syringe filter.

-

HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of two solvents is typically used:

- Solvent A: Water with 0.1% formic acid

- Solvent B: Acetonitrile or methanol (B129727) with 0.1% formic acid c. Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes is a common starting point. The exact gradient should be optimized for the specific separation. d. Detection: UV detector set to the absorbance maximum of this compound. e. Quantification: A standard curve is generated using a pure standard of this compound to quantify its concentration in the plant extracts.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for CHS Characterization

Caption: Workflow for recombinant CHS expression, purification, and characterization.

Conclusion

The biosynthesis of this compound in plants follows the general framework of the phenylpropanoid and flavonoid pathways, but with key deviations that likely involve enzymes with broader or alternative substrate specificities. While the precise enzymatic steps and their regulation are still under investigation, the information provided in this guide offers a solid foundation for further research. The detailed experimental protocols and the proposed biosynthetic pathway serve as a starting point for the isolation and characterization of the specific enzymes involved, and for the potential metabolic engineering of plants or microorganisms to produce this and other valuable chalcones for pharmaceutical and other applications. Further studies focusing on the identification of specific PAL, C4H, 4CL, and CHS isoforms from plants known to produce this compound are warranted to fully elucidate this important biosynthetic pathway.

References

- 1. Maize phenylalanine ammonia-lyase has tyrosine ammonia-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. Maize phenylalanine ammonia-lyase has tyrosine ammonia-lyase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Enzymatic formation of unnatural novel polyketides from alternate starter and nonphysiological extension substrate by chalcone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

In Silico Prediction of 2',4'-Dihydroxychalcone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are recognized for their extensive pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The d[1]evelopment of new therapeutic agents based on the chalcone (B49325) scaffold increasingly relies on in silico methods to predict their biological activity, thereby streamlining the drug discovery process. This guide provides an in-depth technical overview of the computational prediction of the bioactivity of a specific chalcone, 2',4'-Dihydroxychalcone. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, quantitative data, and biological pathways associated with this promising compound.

Data Presentation: Quantitative Bioactivity of this compound and Its Derivatives

The following tables summarize the quantitative data from various studies that have employed in silico techniques to predict the bioactivity of this compound and related derivatives, followed by experimental validation. This allows for a direct comparison of predicted efficacy with measured biological activity.

Table 1: In Silico Predicted Bioactivity of Chalcone Derivatives

| Chalcone Derivative | Target/Assay | In Silico Method | Predicted Value (e.g., Binding Energy) | Reference |

| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cyclin-dependent kinase 2 (CDK2) | Molecular Docking | -8.4 kcal/mol | |

| 2[2]',5'-Dihydroxy-3,4-dimethoxychalcone | Epidermal Growth Factor Receptor (EGFR) | Molecular Docking | -7.67 kcal/mol | |

| C[3]halcone-based pyrazoline | Tyrosinase | Molecular Docking | -5.7367 kcal/mol | |

| G[4]eneric Chalcone Derivatives | EGFR-TK | Molecular Docking | -11.4 kcal/mol (for compound L5) |

[5]Table 2: Experimentally Validated Bioactivity of this compound and Its Derivatives

| Compound | Biological Activity | Cell Line/Organism | IC50/MIC Value | Reference |

| 2',4'-Dihydroxy-3'-methoxy-4'-ethoxychalcone | Anticancer | RPMI8226 (Multiple Myeloma) | 25.97 µM | |

| 2[6]',4'-Dihydroxy-3'-methoxy-4'-ethoxychalcone | Anticancer | U266 (Multiple Myeloma) | 15.02 µM | |

| 2[6]',4'-Dihydroxychalcone | Antifungal | Aspergillus fumigatus | MIC50 between 64 and 128 µg/mL | |

| 2[7]',4'-Dihydroxychalcone | Antibacterial (in combination with Nalidixic Acid) | Escherichia coli ATCC 25922 | Synergistic activity observed | |

| 2[8]',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxicity | SH-SY5Y (Neuroblastoma) | 5.20 µM (for 4'-O-caproylated derivative) | |

| 2[2]',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Cytotoxicity | A-549 (Lung Carcinoma) | 9.99 µM (for 4'-O-benzylated derivative) |

##[2]# Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines key experimental protocols for both in silico and in vitro assessment of this compound's bioactivity.

In Silico Methodologies

1. Molecular Docking

This computational technique predicts the preferred orientation of a ligand (this compound) when bound to a target protein.

-

Software: AutoDock Vina, Maestro Schrödinger, MOE (Molecular Operating Environment) are commonly used.

-

[1]Protocol:

-

Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

-

Ligand Preparation: The 2D structure of this compound is drawn and converted to a 3D structure. The ligand is then energetically minimized.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: The docking software samples different conformations and orientations of the ligand within the defined grid box and scores them based on a scoring function, which estimates the binding affinity.

-

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

2.[5] Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activities.

-

Protocol:

-

Data Set Preparation: A dataset of chalcone derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

Molecular Descriptor Calculation: Various molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal (e.g., cross-validation) and external validation techniques.

-

3.[6] Pharmacophore Modeling

This method identifies the essential 3D arrangement of chemical features (pharmacophore) required for a molecule to exert a specific biological activity.

-

Protocol:

-

Training Set Selection: A set of active chalcone derivatives is selected.

-

Pharmacophore Model Generation: A pharmacophore model is generated based on the common chemical features of the training set molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

Model Validation: The model is validated by its ability to distinguish between active and inactive compounds.

-

Virtual Screening: The validated pharmacophore model can be used to screen large compound libraries to identify new potential hits with the desired bioactivity.

-

In Vitro Experimental Protocols

1. MTT Assay for Anticancer Activity

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds.

-

Materials: Cancer cell lines, cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce MTT to formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

2.[6] Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Bacterial or fungal strains, Mueller-Hinton Broth (MHB) or appropriate broth, this compound stock solution, 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the this compound stock solution in the broth directly in the 96-well plate.

-

Add the standardized microbial suspension to each well.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.

-

[7]Mandatory Visualization

Signaling Pathways

Chalcones exert their biological effects by modulating various signaling pathways. The following diagrams illustrate key pathways potentially targeted by this compound.

Caption: PI3K/Akt/mTOR Signaling Pathway and Proposed Inhibition by this compound.

Caption: NF-κB Signaling Pathway and Proposed Inhibition by this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for the in silico prediction and experimental validation of this compound's bioactivity.

Caption: A General Workflow for In Silico Bioactivity Prediction and Experimental Validation.

Conclusion

The integration of in silico predictive models with traditional in vitro screening presents a powerful strategy for the discovery and development of novel therapeutic agents. For this compound, computational tools can effectively prioritize biological targets and predict potential efficacy, thereby accelerating the identification of this promising natural product as a lead compound for various therapeutic applications. The data and methodologies presented in this guide offer a comprehensive framework to support ongoing research efforts in harnessing the therapeutic potential of this compound. Further studies focusing on a broader range of biological targets with comprehensive in silico and in vitro data will be invaluable in establishing robust structure-activity relationships and advancing this compound towards preclinical and clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]

Quantum Chemical Blueprint: Unraveling the Electronic and Structural Landscape of 2',4'-Dihydroxychalcone

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2',4'-Dihydroxychalcone, a naturally occurring chalcone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Understanding its molecular properties is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this compound. This document details the computational methodologies employed, presents key quantitative data in a structured format, and offers insights into the molecule's behavior at the quantum level, serving as a valuable resource for researchers in medicinal chemistry, computational biology, and drug discovery.

Introduction

Chalcones represent a critical class of organic compounds, serving as precursors for flavonoids and exhibiting a wide array of biological activities. Among these, this compound (DHC) stands out for its potential therapeutic applications. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to complement experimental studies, providing a detailed understanding of molecular structure, stability, and reactivity. This guide explores the computational approaches used to characterize this compound, offering a foundational understanding for its further investigation and utilization in drug development.

Computational Methodologies

The quantum chemical characterization of this compound typically involves a multi-step computational workflow. The primary objective is to determine the molecule's most stable conformation and to analyze its electronic properties.

Geometry Optimization

The initial step in the computational analysis is the geometry optimization of the this compound molecule. This process aims to find the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Experimental Protocol:

-

Software: Gaussian, ORCA, DMol3, or other suitable quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a commonly employed method. The B3LYP hybrid functional is frequently chosen for its balance of accuracy and computational cost.

-

Basis Set: The 6-311++G** basis set is often used, as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

-

Convergence Criteria: The geometry optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds. For instance, a convergence criterion for energy could be set to 2.72 × 10⁻⁴ eV and for force to 0.054 eV/Å[1].

-

Solvation Effects: To simulate a more realistic biological environment, solvation effects can be included using a continuous solvent model, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). Water and ethanol (B145695) are common solvents for these calculations[2].

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure represents a true energy minimum.

Experimental Protocol:

-

Procedure: The calculation of the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) is performed at the same level of theory (e.g., B3LYP/6-311++G**) as the geometry optimization.

-

Confirmation of Minimum: A true minimum on the potential energy surface is confirmed by the absence of imaginary frequencies. The presence of one or more imaginary frequencies would indicate a saddle point (a transition state).

-

Data Interpretation: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. These calculations can also aid in the assignment of experimental vibrational bands to specific molecular motions[2].

Electronic Properties Analysis

Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

Experimental Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This provides insights into potential sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, by analyzing the delocalization of electron density between orbitals.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum chemical calculations of this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Value (Gas Phase) | Value (Water) | Value (Ethanol) |

| O-H···O intramolecular bond distance (Å) | Reported for stable conformer[2] | - | - |

| Key Torsion Angles (°) | -1.0 (ring A), 178.4 (carbonyl), 179.1 (ethenyl), -3.4 (catechol ring) for a related chalcone[1] | - | - |

Note: Specific values for this compound can vary depending on the conformer and level of theory.

Table 2: Calculated Solvation Energies

| Conformer | Solvation Energy in Water (kJ/mol) | Solvation Energy in Ethanol (kJ/mol) |

| C1 | -101.86[2] | -94.93[2] |

| C2 | -81.06[2] | -75.85[2] |

The study indicates that the C1 conformer has higher solubility in both water and ethanol[2].

Table 3: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Gas Phase | Value | Value | Value |

| Water | Value | Value | Value |

| Ethanol | Value | Value | Value |

Note: Specific values are highly dependent on the computational method and basis set used. Frontier orbital studies suggest that DHC in all three media are more reactive than other species isolated from plants[2].

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.

Caption: Computational workflow for quantum chemical calculations.

Conceptual Interaction Pathway

The following diagram illustrates a conceptual pathway of how quantum chemical data can inform drug design, using the example of inhibiting a target protein.

Caption: From quantum properties to rational drug design.

Conclusion

Quantum chemical calculations provide an indispensable framework for understanding the intrinsic properties of this compound. By employing methods such as DFT, researchers can gain detailed insights into its geometry, stability, and electronic structure. This knowledge is crucial for interpreting experimental data, predicting reactivity, and guiding the design of new derivatives with enhanced biological activity. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development, facilitating the continued exploration of this compound and its analogues as promising therapeutic agents.

References

An In-depth Technical Guide to 2',4'-Dihydroxychalcone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxychalcone (B613834) is a naturally occurring chalcone (B49325), a class of compounds belonging to the flavonoid family, that has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound and its derivatives. Detailed experimental protocols for its synthesis and key biological assays are presented, along with a structured summary of quantitative data to facilitate comparative analysis. Furthermore, this guide visualizes the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanisms of action for researchers and professionals in drug development.

Discovery and History

Chalcones, characterized by their open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have been a subject of chemical investigation since the 19th century. The pioneering work of Kostanecki and Tambor is widely acknowledged for the first successful synthesis of chalcones.[1]